molecular formula C15H17N3O3 B5680990 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione

5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione

Cat. No. B5680990
M. Wt: 287.31 g/mol
InChI Key: RHMIINDSKIKUDI-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione, also known as MBI-10, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. MBI-10 has shown promising results in preclinical studies and is being studied for its potential therapeutic use.

Mechanism of Action

5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione enhances insulin signaling and improves glucose tolerance and insulin sensitivity. 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has also been shown to inhibit the growth and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects:
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. It has also been shown to inhibit the growth and survival of cancer cells. 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been shown to have low toxicity and is well-tolerated in preclinical studies. However, one limitation of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione is that it is a PTP1B inhibitor, and its effects may be limited to diseases and conditions where PTP1B is implicated.

Future Directions

There are several future directions for the study of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione. One potential direction is the development of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further preclinical studies are needed to determine the efficacy and safety of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione in these conditions. Another potential direction is the study of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione in the treatment of cancer. PTP1B has been implicated in cancer cell growth and survival, and 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione may have potential as a cancer therapeutic agent. Further studies are needed to determine the efficacy and safety of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione in cancer treatment.

Synthesis Methods

5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methyl-4-(4-morpholinyl)benzaldehyde with 2,4-thiazolidinedione to form the intermediate compound, which is then converted to 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione through a series of reactions.

Scientific Research Applications

5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been studied extensively in preclinical models for its potential therapeutic use in the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has also been studied for its potential use in the treatment of cancer, as PTP1B has been implicated in cancer cell growth and survival.

properties

IUPAC Name

(5E)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-8-12(18-4-6-21-7-5-18)3-2-11(10)9-13-14(19)17-15(20)16-13/h2-3,8-9H,4-7H2,1H3,(H2,16,17,19,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMIINDSKIKUDI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.